This compound can be synthesized from various precursors using methods that emphasize eco-friendliness and efficiency. It is classified under triazole derivatives, which are known for their diverse biological activities and potential applications in drug development.
The synthesis of Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through several methods:
The molecular structure of Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate features:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.07 g/mol |
| IUPAC Name | Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
| InChI Key | QGXBVFHRDNAXKL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN=C(C(=CC=N1)Br)N |
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is involved in several key chemical reactions:
The mechanism of action for Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is primarily linked to its role in medicinal chemistry:
The physical properties of Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate include:
The chemical properties include:
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate finds applications across various scientific fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7